Ethyl isothiocyanate

Vue d'ensemble

Description

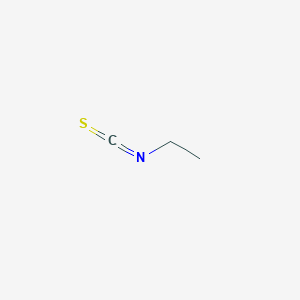

Ethyl isothiocyanate (EIT; C₂H₅N=C=S) is a volatile organosulfur compound characterized by its pungent odor and high reactivity. It occurs naturally in certain plants and fermented vegetables, contributing to their distinct aromas . Industrially, EIT is synthesized for applications in organic chemistry, biochemistry, and pharmacology. Its nucleophilic isothiocyanate (-N=C=S) group enables diverse reactions, such as forming thiourea derivatives or heterocyclic compounds, making it valuable in drug synthesis . EIT also serves as a tool in enzyme kinetics and protein-ligand interaction studies due to its ability to modify cysteine residues .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'iso-thiocyanate d'éthyle peut être synthétisé par plusieurs méthodes :

À partir d'éthylamine : Une méthode courante implique la réaction de l'éthylamine avec le disulfure de carbone et un agent alkylant.

Réaction photocatalysée : Une autre méthode implique la réaction photocatalysée de l'éthylamine avec le disulfure de carbone, produisant de l'iso-thiocyanate d'éthyle avec de bons rendements.

Méthode électrochimique : Une méthode électrochimique pratique et douce permet la préparation de l'iso-thiocyanate d'éthyle à partir de l'éthylamine et du disulfure de carbone sans utiliser de réactifs toxiques.

Méthodes de production industrielle : La production industrielle d'iso-thiocyanate d'éthyle implique généralement l'application à grande échelle des voies de synthèse susmentionnées, en mettant l'accent sur l'optimisation du rendement et de la pureté. L'utilisation de réacteurs à écoulement continu et de techniques de purification avancées garantit une production efficace d'iso-thiocyanate d'éthyle de haute qualité .

Types de réactions :

Substitution nucléophile : L'iso-thiocyanate d'éthyle subit des réactions de substitution nucléophile, où les nucléophiles attaquent l'atome de carbone du groupe iso-thiocyanate.

Hydrolyse : Il est susceptible d'hydrolyse, formant de l'éthylamine et du dioxyde de carbone.

Réactions d'addition : L'iso-thiocyanate d'éthyle peut participer à des réactions d'addition avec divers nucléophiles, tels que les amines et les alcools.

Réactifs et conditions courants :

Nucléophiles : Les nucléophiles courants comprennent les amines, les alcools et les thiols.

Conditions de réaction : Ces réactions se produisent généralement dans des conditions douces, souvent à température ambiante ou à des températures légèrement élevées.

Principaux produits :

Produits de substitution : Selon le nucléophile, les principaux produits peuvent inclure des thiourées, des urées et des carbamates.

Produits d'hydrolyse : L'hydrolyse donne de l'éthylamine et du dioxyde de carbone.

4. Applications de la recherche scientifique

L'iso-thiocyanate d'éthyle trouve une large utilité dans la recherche scientifique dans de nombreux domaines :

Synthèse organique : Il sert de nucléophile très réactif, facilitant la synthèse de divers composés.

Biochimie : L'iso-thiocyanate d'éthyle est utilisé pour étudier la cinétique enzymatique et les interactions protéines-ligands.

5. Mécanisme d'action

Le mécanisme d'action de l'iso-thiocyanate d'éthyle implique sa réactivité en tant qu'électrophile. Il peut former des liaisons covalentes avec des sites nucléophiles sur les protéines et autres biomolécules, ce qui conduit à l'inhibition de l'activité enzymatique et à la perturbation des processus cellulaires . Dans le cas de son activité antifongique, l'iso-thiocyanate d'éthyle inhibe la transition levure-hyphe, l'adhésion et la formation de biofilm de Candida albicans .

Composés similaires :

Iso-thiocyanate d'allyle : Connu pour sa présence dans l'huile de moutarde, il partage une réactivité et des applications similaires.

Iso-thiocyanate de phényle : Utilisé dans le séquençage des acides aminés, il a une structure similaire mais des applications différentes.

Iso-thiocyanate de benzyle : Présent dans les légumes crucifères, il possède des propriétés anticancéreuses notables.

Unicité de l'iso-thiocyanate d'éthyle : L'iso-thiocyanate d'éthyle est unique en raison de son profil de réactivité spécifique et de ses applications à la fois en synthèse organique et en biochimie. Sa capacité à inhiber la croissance fongique et son utilisation dans des applications industrielles le distinguent encore des autres iso-thiocyanates .

Applications De Recherche Scientifique

Ethyl isothiocyanate finds broad utility in scientific research across multiple domains:

Mécanisme D'action

The mechanism of action of ethyl isothiocyanate involves its reactivity as an electrophile. It can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition of enzyme activity and disruption of cellular processes . In the case of its antifungal activity, this compound inhibits the yeast-to-hyphal transition, adhesion, and biofilm formation of Candida albicans .

Comparaison Avec Des Composés Similaires

Comparison with Similar Isothiocyanates

Structural and Physical Properties

Ethyl isothiocyanate distinguishes itself from other isothiocyanates through its simple aliphatic structure (a two-carbon ethyl chain). In contrast:

- Phenthis compound (PEITC) : Contains a phenyl-ethyl group (C₆H₅CH₂CH₂N=C=S), enhancing lipophilicity and binding affinity to aromatic biological targets .

- Allyl isothiocyanate (AITC) : Features an allyl group (CH₂=CHCH₂N=C=S), imparting higher volatility and antimicrobial potency .

- Sulforaphane (SFN) : A longer-chain derivative (CH₃S(O)(CH₂)₄N=C=S) with a sulfinyl group, improving solubility and antioxidant activity .

Table 1: Structural and Functional Comparison

| Compound | Structure | Molecular Weight | Boiling Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| This compound | C₂H₅N=C=S | 87.13 | 132–134 | Aliphatic -N=C=S |

| Phenthis compound | C₆H₅CH₂CH₂N=C=S | 163.24 | 235–237 | Aromatic, aliphatic |

| Allyl isothiocyanate | CH₂=CHCH₂N=C=S | 99.15 | 152–154 | Allylic, -N=C=S |

Antifungal and Antimicrobial Effects

- EIT inhibits fungal growth by reacting with sulfhydryl groups in proteins, a mechanism shared with AITC . However, AITC exhibits broader-spectrum antimicrobial activity due to its volatile nature .

- PEITC and SFN are more prominent in anticancer research, inducing phase II detoxification enzymes and apoptosis .

Role in Drug Development

- EIT serves as a precursor in synthesizing thiosemicarbazides and heterocyclic compounds with antitumor and antiviral activities. For example, EIT-derived triazolophthalazines show potent Topo II inhibition .

- PEITC derivatives with para-substituted aromatic groups demonstrate enhanced anticancer potency, attributed to optimized chain length and electronic effects .

Table 3: Key Bioactivities

Reactivity and Stability

- Solubility: EIT is soluble in ethanol and ethyl acetate, similar to other isothiocyanates .

- Reactivity :

- EIT reacts with amines to form thioureas but may yield complex mixtures in reactions with aliphatic carboxamides .

- Its shorter ethyl chain reduces steric hindrance, enabling faster nucleophilic attacks compared to bulkier analogs like PEITC .

- In electrochemical reductions, EIT forms anion radicals distinct from isocyanates due to sulfur’s electronegativity .

Activité Biologique

Ethyl isothiocyanate (EITC) is a member of the isothiocyanate family, compounds known for their diverse biological activities, particularly in cancer prevention and antimicrobial properties. This article delves into the biological activity of EITC, supported by various studies and data tables summarizing key findings.

Overview of this compound

EITC is derived from cruciferous vegetables, similar to other isothiocyanates such as sulforaphane and benzyl isothiocyanate. Its structure allows it to interact with biological systems effectively, leading to various health benefits, particularly in cancer chemoprevention and antimicrobial activity.

1. Anticancer Activity

EITC exhibits potent anticancer properties through several mechanisms:

- Induction of Apoptosis : EITC has been shown to trigger apoptosis in cancer cells by activating caspases, which are critical for the apoptotic process. For example, studies indicate that EITC can activate caspase-3 and caspase-9 in neuroblastoma cell lines, leading to reduced cell viability and increased apoptosis rates .

- Cell Cycle Arrest : EITC induces cell cycle arrest in various cancer cell lines. Research has demonstrated that treatment with EITC results in significant inhibition of cell proliferation, particularly in neuroblastoma cells, by affecting the expression of cell cycle regulatory proteins .

- Antioxidant Properties : EITC exhibits antioxidant effects that may contribute to its chemopreventive activity by reducing oxidative stress and inflammation within cells .

2. Antimicrobial Activity

EITC has shown significant antimicrobial effects against a range of pathogens:

- Bacterial Inhibition : Studies indicate that EITC possesses antibacterial properties against foodborne pathogens such as Escherichia coli and Salmonella enterica. The minimum inhibitory concentration (MIC) values for EITC against these bacteria have been reported to be as low as 2 μg/mL, indicating its potency .

- Antifungal Effects : EITC also demonstrates antifungal activity against various strains of fungi, making it a potential candidate for food preservation and therapeutic applications .

Case Study 1: Neuroblastoma Treatment

A study focused on the effects of EITC on neuroblastoma (NB) cells revealed that EITC significantly reduces cell viability through apoptosis induction. The study utilized various assays, including BrdU incorporation assays and flow cytometry, to assess cell proliferation and apoptosis markers. Results indicated a dose-dependent reduction in NB cell proliferation following treatment with EITC .

Case Study 2: Antimicrobial Effects

In another study assessing the antimicrobial properties of EITC, researchers evaluated its effectiveness against antibiotic-resistant strains of Helicobacter pylori. The results showed that EITC not only inhibited bacterial growth but also demonstrated the ability to kill intracellular forms of the bacteria after 24 hours of treatment, which is crucial for addressing persistent infections .

Data Tables

Analyse Des Réactions Chimiques

Reactions with Alcohols

-

Formation of Thiourethanes: Isothiocyanates react with alcohols to produce thiourethanes :

The reaction of isothiocyanates with 1-octanol sees the relative reaction rate decrease in the order of benzyl, phenyl, allyl, ethyl, n-butyl, n-hexyl, and isobutyl isothiocyanate .

-

Catalytic Effects: Tributylamine has a slight catalytic effect on the reaction of phenyl isothiocyanate with 1-octanol. Dibutyltin dilaurate and ferric acetylacetonate strongly catalyze the reaction of ethyl isothiocyanate with 1-octanol .

Reactions with Amino Acids and Peptides

Isothiocyanates react with amino acids and peptides, a process relevant to understanding skin allergies .

-

Reactivity with Cysteine and Lysine: EITC reacts rapidly with cysteine moieties. While the initial cysteine adducts may decompose over time, stable adducts with lysine are formed .

-

вплив pH: The reaction rates between allyl isothiocyanate (AITC, a related compound) and amino compounds increase with increasing OH- concentration in a broad pH range .

-

Reaction Products: The reaction of EITC with a hexapeptide yields a mono-adduct, with the conjugation site being cysteine .

-

Sensitization Studies: Studies show EITC to be an extreme sensitizer .

Table 1: Depletion of Lysine Peptide by Isothiocyanates

| Isothiocyanate | Depletion of Lysine Peptide after 24h |

|---|---|

| Phenyl Isothiocyanate (PITC) | 13% |

| This compound (EITC) | 7.8% |

| Tetramethylrhodamine-6-isothiocyanate (6-TRITC) | 31% |

Table 2: EC3 Values for Isothiocyanates in Murine LLNA Assay

| Isothiocyanate | EC3 Value (mM) | Classification |

|---|---|---|

| Phenyl Isothiocyanate (PITC) | 30 | Strong sensitizer |

| This compound (EITC) | 4.6 | Extreme sensitizer |

| Tetramethylrhodamine-6-isothiocyanate (6-TRITC) | 0.92 | Extreme sensitizer |

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for standardizing antifungal assays involving ethyl isothiocyanate?

Antifungal assays should include minimum inhibitory concentration (MIC) determination using broth microdilution methods, yeast-to-hyphal transition inhibition studies, and biofilm formation assays. For in vivo validation, model organisms like Galleria mellonella (wax moth larvae) can assess toxicity and efficacy. Ensure standardized culture conditions (pH, temperature, and incubation time) to minimize variability .

Q. How can this compound’s physicochemical properties, such as dielectric constant, influence its reactivity in solvent systems?

EITC has a dielectric constant of 19.7 at 68°F, indicating high polarity. This property affects its solubility in polar solvents (e.g., water or ethanol) and reactivity in nucleophilic substitution reactions. When designing solvent systems for synthesis or extraction, consider dielectric constants to optimize reaction kinetics and phase separation .

Q. What analytical techniques are used to detect this compound in plant-derived matrices?

Gas chromatography–mass spectrometry (GC-MS) is widely used, coupled with solvent extraction (e.g., ethyl acetate or dichloromethane). Sample preparation should include hydrodistillation and partitioning to isolate EITC from glucosinolate hydrolysates. Retention indices and spectral libraries (e.g., Wiley) aid in peak identification .

Advanced Research Questions

Q. How does this compound’s mechanism of action against Candida albicans differ from other isothiocyanates?

EITC inhibits fungal virulence by blocking ergosterol biosynthesis, arresting cells in the S-phase, and inducing DNA fragmentation. Comparative transcriptomic studies show it downregulates PDE2 and CEK1 (key hyphal growth genes) while upregulating repressors like TUP1 and NRG1. Structural differences (e.g., ethyl chain length) may reduce membrane permeability compared to allyl or benzyl isothiocyanates .

Q. What strategies resolve contradictions in carbon-source tracking during EITC-based synthesis?

For compounds like N,N-diethylthiourea, use isotopic labeling (e.g., ¹³C) and scaling vector models to trace carbon contributions from EITC (3/5) and ethylamine (2/5). Validate via NMR or mass spectrometry to account for biogenic vs. fossil carbon ratios .

Q. How can green chemistry principles be applied to synthesize this compound?

A biphasic water/ethyl acetate system with sodium bicarbonate minimizes hazardous reagents. This method leverages interfacial reactions for efficient desulfurization of dithiocarbamate salts, simplifies purification (organic-phase extraction), and reduces waste .

Q. What role does this compound play in synthesizing heterocyclic compounds?

EITC reacts with thiazolidin-4-one derivatives under sulfur and triethylamine to form dihydrothiazolo[4,5-d]thiazoles. Characterization via ¹H/¹³C-NMR confirms ethyl group integration (δ 1.22 ppm triplet, δ 4.15 ppm quartet) and thiocarbonyl formation (δ 184.27 ppm) .

Q. How do structural modifications of EITC impact its bioactivity in anti-adipogenic studies?

Modifying the ethyl group to longer alkyl chains (e.g., butyl) enhances lipophilicity and cellular uptake but may increase cytotoxicity. Structure-activity relationship (SAR) studies should compare IC₅₀ values in adipocyte differentiation assays while monitoring off-target effects .

Q. Methodological Challenges and Solutions

Q. How to address discrepancies in dielectric constant measurements for this compound?

Variations in reported values (e.g., 19.7 vs. literature data) may arise from impurities or temperature fluctuations. Use high-purity EITC (>99%), calibrate dielectric sensors at controlled temperatures, and cross-validate with density-functional theory (DFT) calculations .

Q. What protocols ensure reproducibility in EITC-based organometallic complex studies?

For iridium complexes, stoichiometric control (e.g., 4-fold EITC excess) and inert-atmosphere handling prevent ligand displacement artifacts. Monitor reaction progress via hydride signal shifts in ¹H-NMR (e.g., δ 16.05 ppm for [Ir(H)₂(IMes)(SCNEt)₂]) and characterize intermediates with X-ray crystallography .

Q. Data Interpretation and Validation

Q. How to validate gene expression changes induced by this compound in fungal pathogens?

Use qRT-PCR with housekeeping gene normalization (e.g., ACT1). For transcriptomic data, apply false discovery rate (FDR) correction and validate via CRISPR-Cas9 knockouts of target genes (e.g., PDE2) to confirm phenotypic links .

Q. What statistical approaches are suitable for analyzing EITC’s dose-dependent antifungal effects?

Fit dose-response curves using nonlinear regression (e.g., Hill equation) to calculate EC₅₀ values. For biofilm assays, apply ANOVA with post-hoc Tukey tests to compare treated vs. control groups across multiple replicates .

Propriétés

IUPAC Name |

isothiocyanatoethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NS/c1-2-4-3-5/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBNYJWAFDZLWRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060258 | |

| Record name | Ethane, isothiocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless liquid; Sharp mustard-like aroma | |

| Record name | Ethyl isothiocyanate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0303226 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1863/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Very slightly soluble in water; freely soluble in ether, Soluble (in ethanol) | |

| Record name | Ethyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1863/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.997-1.004 | |

| Record name | Ethyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1863/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

542-85-8 | |

| Record name | Ethyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=542-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl isothiocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84212 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethane, isothiocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethane, isothiocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.029 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL ISOTHIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3284MJ2T8P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.